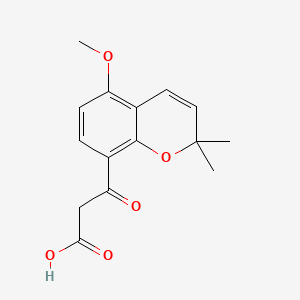

3-(5-methoxy-2,2-dimethyl-2H-chromen-8-yl)-3-oxopropanoic acid

Vue d'ensemble

Description

3-(5-methoxy-2,2-dimethyl-2H-chromen-8-yl)-3-oxopropanoic acid is a naturally occurring pentacyclic triterpenoid compound found in various plants, including apple peels, rosemary, and thyme . It has garnered significant attention due to its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties . The chemical structure of ursinoic acid consists of five interconnected six-membered carbon rings, featuring a hydroxyl group at position C-3 and a carboxylic acid group at position C-17 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-(5-methoxy-2,2-dimethyl-2H-chromen-8-yl)-3-oxopropanoic acid can be synthesized through various methods, including solvent-assisted grinding and nanotechnology-based approaches . One common method involves the extraction of ursinoic acid from plant sources using techniques such as supercritical-fluid extraction (SFE), ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE) . These methods require careful consideration of parameters like temperature, pressure, and solvent toxicity to optimize yield and purity .

Industrial Production Methods: In industrial settings, ursinoic acid is often produced through large-scale extraction from plant materials. The use of green and simple solvent-assisted grinding methods has been explored to improve the solubility and bioavailability of ursinoic acid . Additionally, nanotechnology-based formulations, such as micelles, liposomes, and nanoparticles, have been developed to enhance the compound’s bioactivity and targeting ability .

Analyse Des Réactions Chimiques

Types of Reactions: 3-(5-methoxy-2,2-dimethyl-2H-chromen-8-yl)-3-oxopropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are often facilitated by common reagents and conditions, such as cytochrome P450 enzymes for oxidation and reduction processes .

Common Reagents and Conditions:

Oxidation: Cytochrome P450 enzymes

Reduction: Hydrogenation using metal catalysts

Substitution: Alkylation and acylation reactions using alkyl halides and acyl chlorides

Major Products Formed: The major products formed from these reactions include various derivatives of ursinoic acid, such as esters, amides, and oxadiazole quinolones . These derivatives often exhibit enhanced potency, bioavailability, and water solubility .

Applications De Recherche Scientifique

3-(5-methoxy-2,2-dimethyl-2H-chromen-8-yl)-3-oxopropanoic acid has a wide range of scientific research applications across various fields:

Chemistry:

- Used as a precursor for synthesizing bioactive derivatives with improved pharmacological properties .

Biology:

- Investigated for its role in modulating cellular functions, including metabolism, apoptosis, and inflammation .

Medicine:

- Exhibits anticancer, antidiabetic, and cardiovascular health benefits .

- Potential therapeutic agent for treating metabolic diseases, such as obesity, insulin resistance, and hyperlipidemia .

Industry:

Mécanisme D'action

3-(5-methoxy-2,2-dimethyl-2H-chromen-8-yl)-3-oxopropanoic acid exerts its effects through various molecular targets and pathways. It interacts with multiple cell signaling networks, including the MAPK and COX-2 pathways, to inhibit tumor progression and induce apoptosis . Additionally, it modulates the activity of insulin-like growth factor-1 (IGF-1) and muscle-specific proteins, promoting muscle repair and growth . The compound’s antioxidant and anti-inflammatory properties are attributed to its ability to elevate levels of antioxidant enzymes and reduce oxidative stress .

Comparaison Avec Des Composés Similaires

3-(5-methoxy-2,2-dimethyl-2H-chromen-8-yl)-3-oxopropanoic acid belongs to the pentacyclic triterpenoid family, which includes compounds such as oleanolic acid, asiatic acid, and betulin . These compounds share similar structural features but differ in their biological activities and therapeutic potential:

Oleanolic Acid: Exhibits hepatoprotective and anti-inflammatory properties.

Asiatic Acid: Known for its wound-healing and neuroprotective effects.

Betulin: Demonstrates antiviral and anticancer activities.

This compound stands out due to its broad spectrum of health benefits, including its potential to support muscle growth, prevent fat accumulation, and improve metabolic health .

Activité Biologique

3-(5-Methoxy-2,2-dimethyl-2H-chromen-8-yl)-3-oxopropanoic acid is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C15H16O5

- Molecular Weight : 276.29 g/mol

- CAS Number : 30265-59-9

Antioxidant Activity

Research indicates that compounds with chromenyl structures often exhibit significant antioxidant properties. The presence of the methoxy group in this compound enhances its electron-donating ability, potentially leading to increased scavenging of free radicals.

Anticancer Activity

Studies have suggested that this compound may possess anticancer properties. For instance, derivatives of similar chromenyl compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms may involve the modulation of signaling pathways such as PI3K/AKT/mTOR, which are critical in cancer cell survival and proliferation .

Anti-inflammatory Effects

The compound's structural characteristics suggest potential anti-inflammatory activity. Similar compounds within the chromene family have been reported to inhibit pro-inflammatory cytokines and enzymes, thus reducing inflammation in various models .

Case Studies and Research Findings

- Cell Line Studies :

- Mechanistic Insights :

- Antioxidant Capacity Assessment :

Data Tables

Propriétés

IUPAC Name |

3-(5-methoxy-2,2-dimethylchromen-8-yl)-3-oxopropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-15(2)7-6-10-12(19-3)5-4-9(14(10)20-15)11(16)8-13(17)18/h4-7H,8H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUXBOSSCMLZGTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(C=CC(=C2O1)C(=O)CC(=O)O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001346063 | |

| Record name | Ursinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30265-59-9 | |

| Record name | Ursinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.